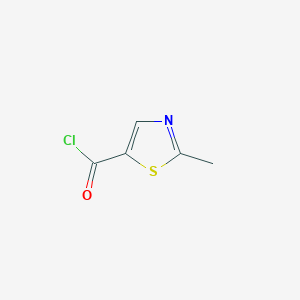

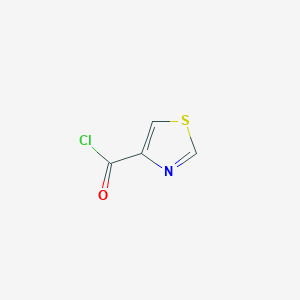

1,3-Thiazole-4-carbonyl chloride

Übersicht

Beschreibung

1,3-Thiazole-4-carbonyl chloride (TCC) is an organochloride compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TCC is a highly reactive compound and is a good source of electrophilic chlorine for the synthesis of a variety of organic compounds. It is also used as a reagent for the preparation of thiazolium salts, which are important intermediates in the synthesis of heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

New Perspectives in Thiazole Chemistry

Thiazole derivatives, including 1,3-Thiazole-4-carbonyl chloride, are pivotal in carbon-carbon bond-forming reactions, showcasing their versatility as building blocks for the synthesis of natural compounds and analogs of biologically active molecules. The use of organometallic reagents and carbon electrophiles in reactions with N-acylthiazolium salts and ylides enables the production of functionalized thiazoles and thiazolines. These compounds serve as potential precursors for the synthesis of significant pharmaceuticals like penems and arylpropionic acids, demonstrating the critical role of sulfur in these transformations (Dondoni, 1985).

Conversion of Thiazolidines to Dihydro-Thiazines

The chlorinolysis process enables the ring expansion of 1,3-thiazolidines to dihydro-1,4-thiazines, highlighting the versatility of thiazole derivatives in chemical synthesis. This transformation involves the formation and reaction of sulfenyl chlorides and thiiranium ions, leading to products with potential for further chemical manipulation and exploration in medicinal chemistry (Lee et al., 1992).

Anticancer Applications of Thiazole Derivatives

Thiazole and thiadiazole derivatives incorporating the thiazole moiety have shown promising anticancer activities. The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives and their evaluation against cancer cell lines underscore the potential of these compounds as anticancer agents. This research indicates the therapeutic relevance of thiazole-based compounds in oncology (Gomha et al., 2017).

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones

The study of 1,3-thiazolidin-4-ones, closely related to thiazole chemistry, reveals their significance in medicinal chemistry due to their role as synthons for biologically active compounds. These compounds have been extensively explored for their diverse biological activities, further illustrating the broad utility of thiazole derivatives in drug development and pharmacological research (Cunico et al., 2008).

Wirkmechanismus

Target of Action

Thiazole derivatives have been reported to possess various pharmacological activities, including antimicrobial, antifungal, and anticancer properties . For instance, some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line HepG2 .

Mode of Action

It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . The structure–activity relationship (SAR) of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects .

Result of Action

Some thiazole derivatives have shown potent antitumor activity against liver carcinoma cell line hepg2 . They can cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemische Analyse

Biochemical Properties

1,3-Thiazole-4-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This compound can interact with various enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in the synthesis of peptide-based drugs and other bioactive compounds. Additionally, this compound can act as an acylating agent, modifying the activity of enzymes and proteins by introducing thiazole moieties into their structures .

Cellular Effects

This compound has been shown to influence various cellular processes It can affect cell signaling pathways, gene expression, and cellular metabolismIn some cases, this compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by acylating their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 1,3-Thiazole-4-carboxylic acid. Long-term exposure to this compound has been shown to affect cellular function, with some studies reporting sustained cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At high doses, this compound can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolic transformations can affect the compound’s bioactivity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the nucleus, cytoplasm, and mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular environments .

Eigenschaften

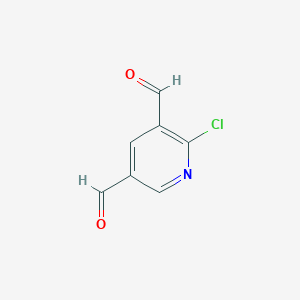

IUPAC Name |

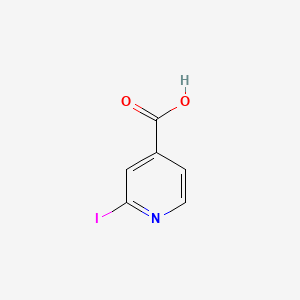

1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECMELMYALUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574605 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3745-79-7 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.